molecular formula C8H12Cl2N2O2 B3246876 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride CAS No. 1803585-23-0

2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride

Cat. No.: B3246876
CAS No.: 1803585-23-0
M. Wt: 239.1 g/mol
InChI Key: RGPVWSYBVOKJGE-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted pyridine compounds. These derivatives are often used in further research and development applications .

Scientific Research Applications

2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the pyridine ring, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring. This unique structure confers distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in various research and industrial applications .

Properties

IUPAC Name

2-(pyridin-4-ylmethylamino)acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-10-5-7-1-3-9-4-2-7;;/h1-4,10H,5-6H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPVWSYBVOKJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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